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Compound of Interest

Compound Name: 17:0-20:3 PE-d5

Cat. No.: B12405335 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 17:0-20:3 PE-d5, a deuterated internal

standard crucial for the accurate quantification of phospholipids in complex biological matrices.

Its application is primarily in the field of lipidomics, particularly in studies involving mass

spectrometry.

Core Concepts: The Role of Internal Standards in
Quantitative Analysis
In quantitative mass spectrometry, especially in lipidomics, internal standards are essential for

correcting analytical variability.[1] Biological samples are complex mixtures, and the ionization

efficiency of an analyte can be affected by other components in the sample, a phenomenon

known as the matrix effect. Internal standards, which are structurally similar to the analyte of

interest but isotopically labeled, are added to samples at a known concentration before sample

preparation. By comparing the signal of the analyte to the signal of the co-eluting internal

standard, variations in sample preparation, extraction, and instrument response can be

normalized, leading to more accurate and precise quantification.[1] Deuterated standards, such

as 17:0-20:3 PE-d5, are ideal as they have nearly identical chemical and physical properties to

their endogenous counterparts, ensuring they behave similarly throughout the analytical

process.

Properties of 17:0-20:3 PE-d5
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17:0-20:3 PE-d5 is the deuterated form of 1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-

glycero-3-phosphoethanolamine. The "d5" indicates that five hydrogen atoms have been

replaced by deuterium. This isotopic labeling results in a mass shift that allows it to be

distinguished from the endogenous, non-labeled lipid by a mass spectrometer.

Property Value

Full Name
1-heptadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-

sn-glycero-3-phosphoethanolamine-d5

Abbreviation PE(17:0/20:3)-d5

Molecular Formula C42H73D5NO8P

Formula Weight 761.09 g/mol

Exact Mass 760.58 Da

CAS Number 2936622-54-5

Application in Quantitative Lipidomics
17:0-20:3 PE-d5 is primarily used as an internal standard in liquid chromatography-mass

spectrometry (LC-MS) based lipidomics workflows for the quantification of

phosphatidylethanolamine (PE) species. It is commercially available as a standalone standard

and as a component of the UltimateSPLASH™ ONE internal standard mixture from Avanti

Polar Lipids. This mixture contains a variety of deuterated lipid standards covering multiple lipid

classes, enabling comprehensive and accurate lipidome quantification.

Mass Spectrometry Parameters
For quantitative analysis using tandem mass spectrometry (e.g., with a triple quadrupole

instrument), Multiple Reaction Monitoring (MRM) is a common acquisition mode. In MRM, a

specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is

monitored. This provides high sensitivity and selectivity.

While specific, validated MRM transitions for 17:0-20:3 PE-d5 can be instrument-dependent

and require optimization, a plausible transition can be inferred based on the fragmentation

patterns of phosphatidylethanolamines. The precursor ion will be the protonated molecule
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[M+H]+. A common fragmentation pathway for PEs is the neutral loss of the

phosphoethanolamine headgroup (141 Da).

Precursor Ion (Q1) [M+H]+
Product Ion (Q3) [M+H -
141.02]+

Putative Collision Energy
(eV)

761.6 620.6 25 - 35

Note: The optimal collision energy should be determined empirically for the specific mass

spectrometer being used.

Experimental Protocols
The following is a generalized protocol for the quantitative analysis of phospholipids in human

plasma using 17:0-20:3 PE-d5 as an internal standard.

Materials
Human plasma (collected with EDTA as anticoagulant)

17:0-20:3 PE-d5 internal standard (or a mixture like UltimateSPLASH™ ONE)

Methanol (LC-MS grade)

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

Water (LC-MS grade)

Centrifuge

Sample vials

Sample Preparation and Lipid Extraction (MTBE Method)
Thaw plasma samples on ice.

In a clean tube, add 20 µL of plasma.
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Add a known amount of 17:0-20:3 PE-d5 internal standard to the plasma. If using a mixture

like UltimateSPLASH™ ONE, follow the manufacturer's instructions for the appropriate

volume to spike into the sample.

Add 225 µL of cold methanol containing the internal standard(s).

Vortex for 10 seconds.

Add 750 µL of MTBE.

Vortex for 10 seconds and then shake for 15 minutes at 4°C.

Add 188 µL of water to induce phase separation.

Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new

tube.

Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile

phase for LC-MS analysis.

HILIC-LC-MS/MS Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating lipids based

on the polarity of their headgroups.

LC Column: A HILIC column (e.g., a BEH Amide column).

Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.

Flow Rate: 0.4 mL/min.

Injection Volume: 2-5 µL.
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Gradient:

0-2 min: 1% B

2-5 min: Gradient to 50% B

5-7 min: Hold at 50% B

7-7.1 min: Gradient back to 1% B

7.1-10 min: Re-equilibration at 1% B

Mass Spectrometer: A tandem mass spectrometer capable of MRM analysis.

Ionization Mode: Positive electrospray ionization (ESI+).

MRM Transition: As described in the table above.

Data Analysis and Quantification
The peak areas of the endogenous PE species and the 17:0-20:3 PE-d5 internal standard are

integrated. The concentration of the endogenous PE is calculated by comparing the ratio of its

peak area to the peak area of the internal standard against a calibration curve.

Visualizations
The following diagrams illustrate the experimental workflow for quantitative lipidomics using an

internal standard.
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Caption: Experimental workflow for quantitative lipidomics.
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Caption: Role of the internal standard in quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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